molecular formula C9H9NO3 B12488652 N-(2-hydroxyacetyl)benzamide

N-(2-hydroxyacetyl)benzamide

Cat. No.: B12488652
M. Wt: 179.17 g/mol
InChI Key: MVHPEVWRPHZTPN-UHFFFAOYSA-N
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Description

N-(2-hydroxyacetyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyacetyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Another method involves the reaction of N-acetylbenzamides with hydroxylamine hydrochloride in the presence of pyridine under microwave irradiation . This reaction leads to the formation of 3-methyl-5-aryl-1,2,4-oxadiazole compounds as major products.

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often involves the use of high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyacetyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated benzamides or other substituted derivatives.

Mechanism of Action

The mechanism of action of N-(2-hydroxyacetyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis through separate mechanisms . The inhibition of NF-kB activation is achieved by preventing the breakdown of I-kB, while the induction of apoptosis involves the activation of caspases and subsequent DNA fragmentation.

Comparison with Similar Compounds

N-(2-hydroxyacetyl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other benzamide derivatives.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

N-(2-hydroxyacetyl)benzamide

InChI

InChI=1S/C9H9NO3/c11-6-8(12)10-9(13)7-4-2-1-3-5-7/h1-5,11H,6H2,(H,10,12,13)

InChI Key

MVHPEVWRPHZTPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)CO

Origin of Product

United States

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